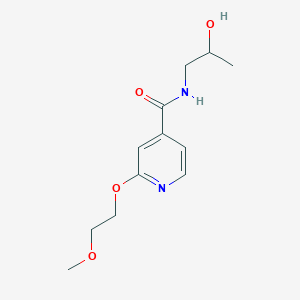

N-(2-hydroxypropyl)-2-(2-methoxyethoxy)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxypropyl)-2-(2-methoxyethoxy)isonicotinamide is a useful research compound. Its molecular formula is C12H18N2O4 and its molecular weight is 254.286. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Macromolecular Therapeutics Development

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers represent a significant advancement in the design of macromolecular therapeutics for cancer and musculoskeletal diseases. These copolymers are explored for their potential as carriers of biologically active compounds, particularly anticancer drugs. Research highlights their use in the development of drug delivery systems, aiming at improving the efficacy and safety of chemotherapeutics. The evaluation of HPMA copolymers extends to their role in creating new biomaterials, modifying protein surfaces, and designing self-assembling hydrogels for targeted drug delivery (Kopeček & Kopec̆ková, 2010).

Polymer Synthesis and Biodegradability

The synthesis and properties of HPMA-based copolymers with biodegradable side chains capable of self-assembling into nanoparticles have been studied. These materials are designed for the delivery of lipophilic therapeutics, offering an alternative to polyethylene glycol (PEG) to avoid allergic reactions and accelerated blood clearance. The copolymers demonstrate the potential for creating nanoparticles that can degrade into water-soluble components, suitable for renal excretion, while maintaining the ability to load and deliver hydrophobic drugs efficiently (Sponchioni et al., 2017).

Supramolecular Chemistry and Material Design

Isonicotinamide has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating its versatility in creating inorganic–organic hybrid materials. These materials feature consistent supramolecular motifs, such as infinite 1-D chains, despite the presence of potentially disruptive molecules like water, methanol, and acetic acid. This research underscores the potential of isonicotinamide in supramolecular chemistry for designing materials with precise molecular architectures (Aakeröy et al., 2003).

Hydrogel Applications for Tissue Engineering

The immobilization of neuronal and glial cells within HPMA polymer hydrogels has been investigated for creating cell-based polymer hybrid devices. These biogels, maintaining cell viability and differentiation, offer a promising approach for tissue replacement in the central nervous system. The study provides a foundation for developing polymer constructs that could potentially replace or repair damaged neural tissues, highlighting the application of HPMA copolymers in neural tissue engineering (Woerly et al., 1996).

Smart Hydrogel Developments

Poly(N-isopropylacrylamide)-based smart hydrogels exhibit unique thermo-responsive properties, making them suitable for various applications, including smart coatings, drug delivery systems, tissue regeneration, and artificial muscles. These smart hydrogels can autonomously alter their physical and chemical properties in response to external stimuli, showcasing the vast potential of N-(2-hydroxypropyl)-2-(2-methoxyethoxy)isonicotinamide and related polymers in the development of advanced functional materials for biomedical and technological applications (Tang et al., 2021).

Eigenschaften

IUPAC Name |

N-(2-hydroxypropyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-9(15)8-14-12(16)10-3-4-13-11(7-10)18-6-5-17-2/h3-4,7,9,15H,5-6,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCKRPDBPLIUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=NC=C1)OCCOC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596604.png)

![ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2596605.png)

![1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2596613.png)

![N-[3-[2-(2-ethylbutanoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2596619.png)

![(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2596620.png)